molecular formula C16H17NO6 B13000068 3-[(S)-{[(benzyloxy)carbonyl]amino}(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid

3-[(S)-{[(benzyloxy)carbonyl]amino}(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B13000068
M. Wt: 319.31 g/mol
InChI Key: AHCADYJAFVUWPX-VHWKEVPUSA-N
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Preparation Methods

The synthesis of 3-[(S)-{[(benzyloxy)carbonyl]amino}(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid involves several steps. One common method includes the use of tricyclo[1.1.1.01,3]pentane (TCP) as a starting material. The TCP undergoes a triethylborane-initiated atom-transfer radical addition ring-opening reaction with alkyl halides under mild conditions . This process results in the formation of highly functionalized bicyclo[1.1.1]pentanes. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production and may include additional purification steps to ensure the compound’s purity .

Chemical Reactions Analysis

3-[(S)-{[(benzyloxy)carbonyl]amino}(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-[(S)-{[(benzyloxy)carbonyl]amino}(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(S)-{[(benzyloxy)carbonyl]amino}(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound’s bicyclo[1.1.1]pentane core provides a rigid and stable framework that can interact with various biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects .

Comparison with Similar Compounds

3-[(S)-{[(benzyloxy)carbonyl]amino}(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its ability to combine the benefits of these different functional groups into a single, stable framework.

Properties

Molecular Formula

C16H17NO6

Molecular Weight

319.31 g/mol

IUPAC Name

3-[(S)-carboxy(phenylmethoxycarbonylamino)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid

InChI

InChI=1S/C16H17NO6/c18-12(19)11(15-7-16(8-15,9-15)13(20)21)17-14(22)23-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,17,22)(H,18,19)(H,20,21)/t11-,15?,16?/m1/s1

InChI Key

AHCADYJAFVUWPX-VHWKEVPUSA-N

Isomeric SMILES

C1C2(CC1(C2)C(=O)O)[C@@H](C(=O)O)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

C1C2(CC1(C2)C(=O)O)C(C(=O)O)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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